molecular formula C24H19N2O2P B3370101 [(2-Nitrophenyl)imino](triphenyl)phosphorane CAS No. 31706-27-1

[(2-Nitrophenyl)imino](triphenyl)phosphorane

Cat. No.: B3370101
CAS No.: 31706-27-1
M. Wt: 398.4 g/mol
InChI Key: HTSFZNJWVHYJFV-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)iminophosphorane is an organophosphorus compound characterized by the presence of a nitrophenyl group attached to an imino group, which is further bonded to a triphenylphosphorane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)iminophosphorane typically involves the reaction of triphenylphosphine with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imino linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for (2-Nitrophenyl)iminophosphorane are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)iminophosphorane undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The imino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to a variety of substituted imino derivatives.

Scientific Research Applications

(2-Nitrophenyl)iminophosphorane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)iminophosphorane involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

(2-Nitrophenyl)iminophosphorane can be compared with other similar compounds, such as:

    (2-Nitrophenyl)iminophosphorane: This compound has two phenyl groups instead of three, which can affect its reactivity and applications.

    (2-Aminophenyl)iminophosphorane:

The uniqueness of (2-Nitrophenyl)iminophosphorane lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific research applications.

Properties

IUPAC Name

(2-nitrophenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N2O2P/c27-26(28)24-19-11-10-18-23(24)25-29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFZNJWVHYJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329792
Record name NSC158469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31706-27-1
Record name NSC158469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC158469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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